methyl 4-[(dimethylamino)methylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl 4-[(dimethylamino)methylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that includes a pyrrole ring, a dimethylamino group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(dimethylamino)methylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves the reaction of a suitable pyrrole derivative with dimethylformamide dimethyl acetal (DMF-DMA) in the presence of a base. The reaction conditions often include heating the mixture in a solvent such as dimethylformamide (DMF) to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(dimethylamino)methylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The dimethylamino group can be substituted by other nucleophiles, such as primary and secondary amines.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Common reagents used in reactions with this compound include primary and secondary amines, which can replace the dimethylamino group under appropriate conditions. Solvents like dioxane and bases such as sodium hydride may be used to facilitate these reactions .
Major Products Formed
The major products formed from substitution reactions typically include derivatives where the dimethylamino group is replaced by other functional groups, leading to a variety of substituted pyrrole compounds .
Scientific Research Applications
Methyl 4-[(dimethylamino)methylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-[(dimethylamino)methylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with various molecular targets. The dimethylamino group can participate in nucleophilic substitution reactions, while the pyrrole ring can engage in electrophilic aromatic substitution. These interactions can lead to the formation of covalent bonds with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-[(dimethylamino)methylidene]-6-fluoro-4-oxo-3,4-dihydrochroman-2-carboxylate: This compound shares a similar structure but includes a chroman ring instead of a pyrrole ring.
Methylamino- and dimethylaminoquinolines: These compounds have similar dimethylamino groups but are based on a quinoline structure.
Uniqueness
Methyl 4-[(dimethylamino)methylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is unique due to its specific combination of functional groups and the presence of a pyrrole ring.
Properties
Molecular Formula |
C10H14N2O3 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
methyl 4-(dimethylaminomethylidene)-2-methyl-5-oxo-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C10H14N2O3/c1-6-8(10(14)15-4)7(5-12(2)3)9(13)11-6/h5H,1-4H3,(H,11,13) |
InChI Key |
KICJMJFFJNGVOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CN(C)C)C(=O)N1)C(=O)OC |
Origin of Product |
United States |
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